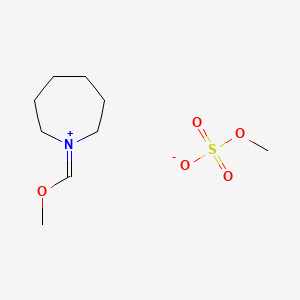
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt: is a chemical compound with the molecular formula C10H20N2O2S4Zn and a molecular weight of 393.928
Vorbereitungsmethoden
The synthesis of O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt involves the reaction of 2-(Dimethylamino)ethanol with carbon disulfide in the presence of a base, followed by the addition of zinc chloride . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 2-4 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and nucleophiles like amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt involves its interaction with molecular targets, such as enzymes or proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt can be compared with other similar compounds, such as:
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, copper salt
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, nickel salt
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, cobalt salt
These compounds share similar chemical structures and properties but differ in their metal ion components.
Eigenschaften
CAS-Nummer |
93940-22-8 |
|---|---|
Molekularformel |
C10H20N2O2S4Zn |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
zinc;2-(dimethylamino)ethoxymethanedithioate |
InChI |
InChI=1S/2C5H11NOS2.Zn/c2*1-6(2)3-4-7-5(8)9;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
DJPPVPIDTHEALA-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)CCOC(=S)[S-].CN(C)CCOC(=S)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)











